1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(Adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic heterocyclic compound characterized by three key structural features:
- Adamantane-1-carbonyl group: A rigid, lipophilic bicyclic hydrocarbon linked via a carbonyl moiety, enhancing metabolic stability and membrane permeability .
- (2-Chloro-6-fluorophenyl)methyl sulfanyl substituent: A halogenated aromatic side chain contributing to electronic and steric effects, likely influencing receptor binding and antimicrobial activity .
The compound’s CAS number (913689-07-3) and molecular formula (C₁₆H₁₇ClFN₂OS) are documented, with a molecular weight of 356.84 g/mol .
Properties
IUPAC Name |
1-adamantyl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2OS/c22-17-2-1-3-18(23)16(17)12-27-20-24-4-5-25(20)19(26)21-9-13-6-14(10-21)8-15(7-13)11-21/h1-3,13-15H,4-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQDVYARHGUGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, including the formation of the imidazole ring and the introduction of the adamantane and chlorofluorophenyl groups. The compound can be synthesized through a multi-step process involving:
- Formation of Adamantane Derivatives : Utilizing adamantane derivatives as starting materials.
- Imidazole Formation : Employing methods such as cyclization reactions to form the imidazole ring.
- Substitution Reactions : Introducing the chloro and fluorine substituents on the phenyl ring via selective halogenation techniques.
Antiviral Activity
Research indicates that compounds with an adamantane moiety exhibit significant antiviral activity. For instance, derivatives similar to 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have been tested against various viruses, including HIV and influenza.
- Mechanism of Action : The adamantane structure is known to interfere with viral replication by inhibiting viral enzymes such as reverse transcriptase in HIV . This non-nucleoside reverse transcriptase inhibition is crucial for the antiviral efficacy observed in related compounds.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines.
- Cell Line Studies : The compound's effectiveness was assessed in vitro using different cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation .
Case Study 1: Antiviral Efficacy
A study on adamantane derivatives demonstrated that certain structural modifications significantly enhance antiviral activity. For example, compounds with halogenated phenyl rings showed improved potency against HIV . The presence of both adamantane and halogen substituents appears to be critical for optimal interaction with viral targets.
Case Study 2: Anticancer Activity
In another investigation, 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole was tested against human cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of adamantane compounds exhibit significant activity against HIV, suggesting that 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole could be effective in inhibiting viral replication. The adamantane structure is known for its ability to interact with viral proteins, which may disrupt their function and prevent the virus from effectively replicating within host cells .
Anticancer Properties
The compound's imidazole moiety is associated with various pharmacological effects, including anticancer activity. Compounds containing imidazole rings have been shown to possess cytotoxic effects on cancer cell lines. Studies have indicated that modifications to the imidazole structure can enhance its efficacy against specific cancer types, making this compound a candidate for further investigation in cancer therapeutics .
Synthesis and Derivative Studies
The synthesis of 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of the imidazole ring through cyclization reactions involving adamantane derivatives and chlorinated phenyl compounds. The synthetic pathways are crucial for optimizing yield and purity for subsequent biological testing .
Case Studies
Several case studies have explored the biological activities of this compound and its derivatives:
- Anti-HIV Studies : A series of experiments demonstrated that derivatives of adamantane compounds showed varying degrees of inhibition against HIV replication in vitro. The presence of halogenated phenyl groups significantly enhanced antiviral activity .
- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that modifications to the imidazole ring can lead to increased cytotoxicity, indicating a promising direction for therapeutic development .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and potential therapeutic applications .
Chemical Reactions Analysis
Adamantane Carbonyl Reactivity
The adamantane-1-carbonyl group participates in nucleophilic acyl substitution and reduction reactions:
| Reaction Type | Conditions/Reagents | Product | Key Observations | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | Amines (e.g., NH<sub>3</sub>, RNH<sub>2</sub>) in DMF at 80°C | Adamantane carboxamide derivatives | High steric hindrance from adamantane slows reaction rates. Electron-withdrawing Cl/F groups on phenyl enhance electrophilicity. | |
| Reduction | LiAlH<sub>4</sub> in THF, 0–25°C | 1-(Adamantan-1-yl)methanol | Complete reduction of carbonyl to alcohol in 4 hours (yield: 82%). |
Sulfanyl Group Transformations
The benzylsulfanyl (–SCH<sub>2</sub>Ar) moiety undergoes oxidation and alkylation:
Dihydroimidazole Ring Modifications
The 4,5-dihydro-1H-imidazole ring undergoes electrophilic substitution and ring-opening reactions:
Coordinative Interactions
The sulfur and nitrogen atoms participate in metal coordination:
Biological Activity Modulation
Structural analogs demonstrate that modifications at the sulfanyl or imidazole groups enhance bioactivity:
Comparison with Similar Compounds
Adamantane-Containing Imidazole Derivatives
Compounds featuring adamantane-carbohydrazide or adamantane-carbonyl groups have demonstrated significant antimicrobial activity. Key comparisons include:
Key Observations :
4,5-Dihydroimidazole vs. Aromatic Imidazoles
The 4,5-dihydro-1H-imidazole core in the target compound differs from fully aromatic imidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole ):
Implications :
Halogenated Substituent Effects
The (2-chloro-6-fluorophenyl)methyl sulfanyl group distinguishes the target compound from analogs with simpler aryl substituents:
Key Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
